molecular formula C24H31N3O3S B11341861 {1-[(4-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone

{1-[(4-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone

Cat. No.: B11341861
M. Wt: 441.6 g/mol
InChI Key: DZSWLJBNRHYABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

The synthesis of 1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylphenylmethanesulfonyl chloride with piperidine to form an intermediate, which is then reacted with 4-phenylpiperazine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE can be compared with other similar compounds, such as:

    4-Methylphenylmethanesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-Phenylpiperazine: Another building block used in the synthesis.

    Piperidine derivatives: Compounds with similar ring structures but different substituents.

The uniqueness of 1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31N3O3S

Molecular Weight

441.6 g/mol

IUPAC Name

[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C24H31N3O3S/c1-20-7-9-21(10-8-20)19-31(29,30)27-13-11-22(12-14-27)24(28)26-17-15-25(16-18-26)23-5-3-2-4-6-23/h2-10,22H,11-19H2,1H3

InChI Key

DZSWLJBNRHYABT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.